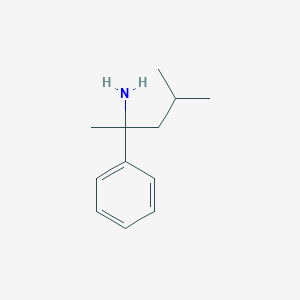

4-Methyl-2-phenylpentan-2-amine

Description

BenchChem offers high-quality 4-Methyl-2-phenylpentan-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-2-phenylpentan-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methyl-2-phenylpentan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N/c1-10(2)9-12(3,13)11-7-5-4-6-8-11/h4-8,10H,9,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCRLWOMUBRFALY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)(C1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92696-95-2 | |

| Record name | 4-methyl-2-phenylpentan-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methyl-2-phenylpentan-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-2-phenylpentan-2-amine, identified by the CAS Number 92696-95-2 , is a tertiary amine characterized by a pentane backbone with methyl groups at the 4th position and both a phenyl and an amino group at the 2nd position.[1][2] As a substituted phenylalkylamine, it belongs to a class of compounds with significant interest in medicinal chemistry and materials science due to their diverse biological activities and utility as synthetic intermediates.

This guide provides a comprehensive technical overview of 4-Methyl-2-phenylpentan-2-amine, synthesized from foundational chemical principles and data from structurally analogous compounds. Due to the limited specific literature on this particular isomer, this document leverages established methodologies for the synthesis and analysis of tertiary and phenylalkylamines to provide a robust, predictive framework for researchers. We will delve into its chemical and physical properties, plausible synthetic routes, detailed analytical protocols for characterization, and potential research applications.

Chemical and Physical Properties

The physicochemical properties of 4-Methyl-2-phenylpentan-2-amine are crucial for its handling, purification, and application in various experimental settings. While experimentally determined data for this specific compound are not widely published, we can predict its properties based on its molecular structure and data from similar compounds.[2]

Table 1: Predicted Physicochemical Properties of 4-Methyl-2-phenylpentan-2-amine

| Property | Predicted Value | Comments and Rationale |

| CAS Number | 92696-95-2 | Confirmed from chemical supplier databases.[1] |

| Molecular Formula | C₁₂H₁₉N | Based on its chemical structure.[1][2] |

| Molecular Weight | 177.29 g/mol | Calculated from the molecular formula.[1] |

| Appearance | Colorless to pale yellow liquid | Typical for many phenylalkylamines. |

| Boiling Point | ~230-250 °C | Estimated based on structurally similar compounds. |

| Density | ~0.9 - 1.0 g/cm³ | Typical for liquid amines of this molecular weight. |

| Solubility | Soluble in organic solvents (e.g., ethanol, ether, dichloromethane); sparingly soluble in water. | The hydrophobic phenyl and alkyl groups limit water solubility. |

| pKa (of conjugate acid) | ~9.5 - 10.5 | Expected for a tertiary amine. |

| Predicted XlogP | 2.7 | A measure of lipophilicity, indicating good potential for crossing biological membranes.[2] |

Synthesis of 4-Methyl-2-phenylpentan-2-amine

The synthesis of a tertiary amine like 4-Methyl-2-phenylpentan-2-amine can be approached through several established organic chemistry reactions. Two plausible and robust methods are the Ritter reaction and multi-step synthesis involving a Grignard reaction followed by reductive amination.

Proposed Synthesis Pathway 1: The Ritter Reaction

The Ritter reaction is a powerful method for preparing N-alkyl amides from a nitrile and a substrate that can form a stable carbocation, such as a tertiary alcohol.[3][4][5] The resulting amide can then be hydrolyzed to the corresponding amine. This constitutes an efficient route to tertiary amines.[6][7]

Diagram 1: Proposed Ritter Reaction Synthesis Workflow

Caption: Workflow for the proposed Ritter Reaction synthesis.

Experimental Protocol: Ritter Reaction

-

Carbocation Formation and Amide Synthesis:

-

In a flask equipped with a stirrer and under an inert atmosphere, dissolve 4-methyl-2-phenylpentan-2-ol (1.0 eq) in acetonitrile (used as both reactant and solvent).

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add concentrated sulfuric acid (2.0-3.0 eq) dropwise, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture over crushed ice and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3x volume).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(4-methyl-2-phenylpentan-2-yl)acetamide.

-

-

Amide Reduction:

-

In a separate flame-dried flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄) (1.5 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0°C.

-

Add a solution of the crude amide in anhydrous THF dropwise.

-

After addition, heat the mixture to reflux for 4-8 hours.

-

Cool the reaction to 0°C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

-

Filter the resulting solids and wash with THF.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 4-Methyl-2-phenylpentan-2-amine.

-

Proposed Synthesis Pathway 2: Grignard Reaction and Reductive Amination

An alternative, multi-step approach involves the synthesis of a ketone intermediate via a Grignard reaction, followed by reductive amination.[8] Reductive amination is a cornerstone of amine synthesis, involving the reaction of a ketone with an amine to form an imine, which is then reduced to the target amine.[9][10][11]

Diagram 2: Proposed Grignard/Reductive Amination Workflow

Caption: Workflow for Grignard and Reductive Amination synthesis.

Experimental Protocol: Grignard and Reductive Amination

-

Synthesis of 4-Methyl-2-phenylpentan-2-one (Ketone Intermediate):

-

Prepare isobutylmagnesium bromide by reacting isobutyl bromide with magnesium turnings in anhydrous diethyl ether under an inert atmosphere.

-

To the cooled Grignard reagent, add benzonitrile (1.0 eq) in anhydrous diethyl ether dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by slow addition of aqueous hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude ketone. Purify by vacuum distillation or column chromatography.

-

-

Reductive Amination:

-

Dissolve the purified ketone (1.0 eq) in methanol.

-

Add a large excess of ammonium acetate or a solution of ammonia in methanol.

-

Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise.

-

Stir the reaction at room temperature for 24-48 hours, monitoring by TLC.

-

Quench the reaction by adding water and adjust the pH to >10 with aqueous NaOH.

-

Extract the product with diethyl ether, dry the combined organic layers over anhydrous sodium sulfate, and concentrate.

-

Purify the crude amine by column chromatography.

-

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized 4-Methyl-2-phenylpentan-2-amine. A combination of chromatographic and spectroscopic techniques should be employed.

Diagram 3: Analytical Characterization Workflow

Caption: General workflow for analytical characterization.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for analyzing volatile amines. Derivatization is often employed to improve chromatographic peak shape and thermal stability.[12][13][14]

Protocol: GC-MS Analysis (with Derivatization)

-

Sample Preparation:

-

GC-MS Conditions:

-

Column: A non-polar or mid-polarity column, such as a DB-5ms or DB-17ms.

-

Injector: 250°C, splitless mode.

-

Oven Program: Initial temperature of 80°C, hold for 1 min, then ramp at 15-20°C/min to 280°C, and hold for 5 min.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-400.

-

-

Expected Fragmentation:

-

The molecular ion peak (M⁺) at m/z 177 may be weak or absent.

-

A prominent peak corresponding to the loss of an isobutyl radical (M-57) from alpha-cleavage, resulting in a fragment at m/z 120.

-

Other fragments corresponding to the phenyl group (m/z 77) and further fragmentation of the alkyl chain.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is highly sensitive and specific, making it ideal for the analysis of phenylalkylamines, especially in complex matrices.[16][17][18]

Protocol: LC-MS/MS Analysis

-

Sample Preparation:

-

Dissolve the sample in a mobile phase-compatible solvent, such as methanol or acetonitrile.

-

-

LC-MS/MS Conditions:

-

Column: A C18 reversed-phase column.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3-0.5 mL/min.

-

MS Detector: Electrospray Ionization (ESI) in positive ion mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification, monitoring the transition from the protonated parent ion [M+H]⁺ (m/z 178.2) to one or more characteristic product ions.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides definitive structural information.

Predicted ¹H NMR (in CDCl₃):

-

δ 7.2-7.4 ppm (m, 5H): Phenyl group protons.

-

δ ~1.5-2.0 ppm (m, 3H): Methylene (CH₂) and methine (CH) protons of the isobutyl group.

-

δ ~1.3 ppm (s, 3H): Methyl group protons at the 2-position.

-

δ ~0.9 ppm (d, 6H): Two methyl groups of the isobutyl group.

-

δ (variable, broad s, 1H): Amine proton (NH), which may not be visible or could be exchanged with D₂O.

Predicted ¹³C NMR (in CDCl₃):

-

δ ~145-150 ppm: Quaternary carbon of the phenyl group attached to the pentane chain.

-

δ ~125-129 ppm: Carbons of the phenyl ring.

-

δ ~55-60 ppm: Quaternary carbon at the 2-position (C-N).

-

δ ~45-50 ppm: Methylene carbon (CH₂).

-

δ ~25-30 ppm: Methine carbon (CH).

-

δ ~20-25 ppm: Methyl carbons.

Potential Applications and Safety

-

Research Applications: As a tertiary phenylalkylamine, this compound could serve as a scaffold or intermediate in the synthesis of more complex molecules with potential biological activity.[19] Its structural motifs are found in various classes of pharmaceuticals.

-

Safety Precautions: Phenylalkylamines should be handled with care. Assume the compound is harmful if swallowed, inhaled, or in contact with skin.[20] It may cause skin and eye irritation. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

References

A comprehensive list of references has been compiled to support the information presented in this guide. Each source is provided with a clickable URL for verification.

References

-

Leonardi, M., et al. (2017). A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light. Nature Chemistry, 9(11), 1133–1139. Available from: [Link]

-

Choi, H., et al. (2016). Development of an analytical method for simultaneous detection of psychotropic phenylalkylamines in hair by LC-MS/MS with a multi-mode reversed-phase column using pH gradient elution. Forensic Science International, 265, 122–129. Available from: [Link]

-

Ebeler, S. E., et al. (2000). Optimized Procedures for Analyzing Primary Alkylamines in Wines by Pentafluorobenzaldehyde Derivatization and GC−MS. Journal of Agricultural and Food Chemistry, 48(7), 3045–3049. Available from: [Link]

-

Adams, R., & Pachter, I. (1952). The Ritter Reaction. Organic Reactions, 291–326. Available from: [Link]

-

Wang, C., et al. (2018). Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amination. Chemical Communications, 54(71), 9953–9956. Available from: [Link]

-

Jagd, M., et al. (2010). Production of tertiary amines via reductive amination (RA) and their potential usage. ResearchGate. Available from: [Link]

-

ChemHelp ASAP. (2020). tertiary amine synthesis & reductive amination. YouTube. Available from: [Link]

-

Huang, R.-J., et al. (2014). Determination of alkylamines in atmospheric aerosol particles: a comparison of gas chromatography–mass spectrometry and ion chromatography approaches. Atmospheric Measurement Techniques, 7(7), 2027–2035. Available from: [Link]

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available from: [Link]

-

ResearchGate. (n.d.). Typical GC-MS chromatograms for the analysis of alkylamines in ambient... Available from: [Link]

-

Huang, R.-J., et al. (2014). Determination of alkylamines in atmospheric aerosol particles: a comparison of gas chromatography–mass spectrometry and ion ch. Atmospheric Measurement Techniques. Available from: [Link]

-

Wikipedia. (n.d.). Ritter reaction. Available from: [Link]

-

Kusch, P., et al. (2006). Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography–mass spectrometry. Journal of Chromatography A, 1132(1-2), 293–299. Available from: [Link]

-

Jirgensons, A., et al. (2000). A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile. Synthesis, 2000(12), 1709–1712. Available from: [Link]

-

Fabregat, A., et al. (2015). Analysis of hydroxylated phenylalkylamine stimulants in urine by GC-APPI-HRMS. ResearchGate. Available from: [Link]

-

Name-Reaction.com. (n.d.). Ritter reaction. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Ritter Reaction. Available from: [Link]

-

Ciobica, A., et al. (2017). Pharmaco-toxicological aspects and analysis of phenylalkylamine and indolylallkylamine hallucinogens (Review). ResearchGate. Available from: [Link]

-

Kölliker, S., & Oehme, M. (2004). Structure elucidation of nanogram quantities of unknown designer drugs based on phenylalkylamine derivates by ion trap multiple mass spectrometry. Analytical and Bioanalytical Chemistry, 378(5), 1294–1304. Available from: [Link]

-

PubChem. (n.d.). 4-Methyl-4-phenylpentan-2-amine. Available from: [Link]

-

SIELC Technologies. (2018). 4-Methyl-2-phenyl-2-pentenal. Available from: [Link]

-

PubChemLite. (n.d.). 4-methyl-2-phenylpentan-2-amine (C12H19N). Available from: [Link]

-

Szczesniewski, A., & Adler, C. J. (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent. Available from: [Link]

-

Beller, M., et al. (n.d.). Carbon Monoxide and Hydrogen (Syngas) as C1-Building Block for Selective Catalytic Methylation - Supporting Information. Available from: [Link]

-

SpectraBase. (n.d.). N-Methyl-4-phenylbutan-2-amine - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

-

ResearchGate. (n.d.). Chemical methods for the synthesis of (R)-1-phenylpropan-2-amine. Available from: [Link]

Sources

- 1. 4-methyl-2-phenylpentan-2-amine | 92696-95-2 [sigmaaldrich.com]

- 2. PubChemLite - 4-methyl-2-phenylpentan-2-amine (C12H19N) [pubchemlite.lcsb.uni.lu]

- 3. organicreactions.org [organicreactions.org]

- 4. Ritter reaction - Wikipedia [en.wikipedia.org]

- 5. name-reaction.com [name-reaction.com]

- 6. researchgate.net [researchgate.net]

- 7. Ritter Reaction [organic-chemistry.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amination - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. m.youtube.com [m.youtube.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. DSpace [researchrepository.universityofgalway.ie]

- 14. h-brs.de [h-brs.de]

- 15. researchgate.net [researchgate.net]

- 16. Development of an analytical method for simultaneous detection of psychotropic phenylalkylamines in hair by LC-MS/MS with a multi-mode reversed-phase column using pH gradient elution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Structure elucidation of nanogram quantities of unknown designer drugs based on phenylalkylamine derivates by ion trap multiple mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. agilent.com [agilent.com]

- 19. chemimpex.com [chemimpex.com]

- 20. 4-Methyl-4-phenylpentan-2-amine | C12H19N | CID 13290299 - PubChem [pubchem.ncbi.nlm.nih.gov]

IUPAC name and synonyms for 4-Methyl-2-phenylpentan-2-amine

An In-depth Technical Guide to 4-Methyl-2-phenylpentan-2-amine and its Positional Isomer

Introduction

This technical guide provides a comprehensive analysis of 4-Methyl-2-phenylpentan-2-amine. A critical aspect of this compound is the existence of a closely related positional isomer, 4-Methyl-4-phenylpentan-2-amine, which is more frequently documented in chemical databases. The structural similarity and potential for co-occurrence in synthesis or as impurities necessitate a clear distinction between the two. This guide will address the specified topic, 4-Methyl-2-phenylpentan-2-amine, by presenting the limited available data, while simultaneously providing a detailed profile of its better-documented isomer to offer a complete scientific context for researchers, scientists, and drug development professionals. We will delve into their structures, properties, potential synthetic pathways, inferred pharmacology, and the analytical challenges associated with their differentiation.

PART 1: Isomer Identification and Physicochemical Properties

The primary point of ambiguity arises from the position of the phenyl group on the pentane backbone. In 4-Methyl-2-phenylpentan-2-amine, both the phenyl and the amine groups are attached to the same carbon atom (C2). In its isomer, 4-Methyl-4-phenylpentan-2-amine, the amine group is at the C2 position while the phenyl group is at the C4 position. This structural difference is subtle but has significant implications for the molecule's chemical and pharmacological properties.

Caption: Proposed synthetic workflow for 4-Methyl-2-phenylpentan-2-amine.

Hypothetical Protocol:

-

Grignard Reaction: Isobutylmagnesium bromide (Grignard reagent) is prepared from isobutyl bromide and magnesium turnings in anhydrous diethyl ether. This reagent is then added slowly to a solution of benzonitrile in anhydrous ether at 0°C.

-

Imine Formation: The reaction mixture is stirred and allowed to warm to room temperature. Upon completion, it is carefully quenched with a saturated aqueous solution of ammonium chloride to hydrolyze the intermediate and form the corresponding imine.

-

Reduction: The crude imine intermediate is dissolved in methanol, and sodium borohydride (NaBH₄) is added portion-wise at 0°C.

-

Work-up and Purification: After the reduction is complete, the solvent is removed under reduced pressure. The residue is taken up in water and extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are dried and concentrated. The final product can be purified via acid-base extraction or column chromatography.

Proposed Synthesis of 4-Methyl-4-phenylpentan-2-amine

A more direct and common approach for synthesizing this isomer would be the reductive amination of the corresponding ketone, 4-Methyl-4-phenylpentan-2-one, which is commercially available and used in the fragrance and pharmaceutical industries.[1]

Caption: Reductive amination workflow for 4-Methyl-4-phenylpentan-2-amine.

Experimental Protocol:

-

Reaction Setup: To a solution of 4-Methyl-4-phenylpentan-2-one (1.0 eq) in methanol, add ammonium acetate (10 eq).

-

Reduction: Stir the mixture at room temperature, then add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise.

-

Monitoring: The reaction progress is monitored by TLC or GC-MS until the starting ketone is consumed.

-

Work-up: The reaction is quenched by adding dilute HCl. The methanol is removed in vacuo, and the aqueous residue is basified with NaOH solution.

-

Extraction and Purification: The product is extracted with diethyl ether, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude amine. Purification can be achieved by distillation or column chromatography.

PART 3: Pharmacological and Toxicological Profile (Inferred)

No specific pharmacological or toxicological studies for either 4-Methyl-2-phenylpentan-2-amine or its 4-phenyl isomer were identified. However, their core structure, phenylethylamine (PEA), is the backbone for a vast class of psychoactive compounds, including stimulants, empathogens, and anorectics.[2]

Expected Mechanism of Action

Phenylethylamine derivatives typically exert their effects by modulating monoamine neurotransmitter systems.[3] They can act as releasing agents or reuptake inhibitors of dopamine (DA), norepinephrine (NE), and serotonin (5-HT) by interacting with their respective transporters (DAT, NET, SERT). Many also function as agonists at the Trace Amine-Associated Receptor 1 (TAAR1), which modulates the activity of monoamine transporters and can produce rewarding and stimulating effects.[2][3] Given this, it is plausible that these compounds possess CNS stimulant properties.

Caption: General mechanism of phenylethylamine derivatives on monoamine systems.

Toxicology and Safety

The safety profile of 4-Methyl-2-phenylpentan-2-amine is unknown. However, GHS hazard classifications are available for the isomer 4-Methyl-4-phenylpentan-2-amine , which should be handled with appropriate caution until more specific data becomes available.

| GHS Hazard Statement | Description |

| H302 | Harmful if swallowed [4] |

| H312 | Harmful in contact with skin [4] |

| H315 | Causes skin irritation [4] |

| H318 | Causes serious eye damage [4] |

| H332 | Harmful if inhaled [4] |

| H335 | May cause respiratory irritation [4] |

PART 4: Analytical Methodologies for Isomer Differentiation

The unequivocal identification of positional isomers is a common challenge in forensic and analytical chemistry, as standard techniques like Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization may produce similar fragmentation patterns.[5] Differentiating between 4-Methyl-2-phenylpentan-2-amine and 4-Methyl-4-phenylpentan-2-amine requires advanced analytical strategies.

Recommended Analytical Techniques

The literature suggests that successful separation and identification of phenylethylamine isomers can be achieved with the following methods:

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a powerful technique for isomer separation. The choice of the liquid chromatography column is critical. Phases like biphenyl or pentafluorophenyl (PFP) can provide alternative selectivity to standard C18 columns through π-π and other electronic interactions, which are effective for separating aromatic positional isomers.[6][7]

-

Gas Chromatography with Advanced Detectors: While standard GC-MS can be ambiguous, coupling GC with techniques like Vacuum Ultraviolet (VUV) spectroscopy can differentiate isomers, as they often have distinct absorption spectra in the VUV range.[5]

Caption: A typical LC-MS/MS workflow for the separation and identification of positional isomers.

Protocol: LC-MS/MS Method

The following is a representative protocol for the separation of the two isomers, based on established methods for related compounds.[6]

-

Sample Preparation: Prepare samples in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 ng/mL to 1 µg/mL.

-

Chromatographic System: Utilize a UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.

-

Column: A biphenyl or PFP stationary phase column (e.g., 100 mm x 2.1 mm, <2 µm particle size) is recommended for optimal resolution.

-

Mobile Phase: Employ a gradient elution with (A) water containing 0.1% formic acid and (B) acetonitrile containing 0.1% formic acid. A typical gradient might run from 10% B to 90% B over 10 minutes.

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) for quantification, selecting a precursor ion (m/z 178.2 for [M+H]⁺) and at least two distinct product ions for each isomer if their fragmentation patterns differ.

-

Data Analysis: The isomers are identified based on their unique retention times. If fragmentation patterns are identical, chromatographic separation is the sole basis for identification.

Conclusion

4-Methyl-2-phenylpentan-2-amine is a compound for which specific scientific data remains largely unavailable. Its existence is confirmed by chemical suppliers and databases, but a significant knowledge gap persists regarding its synthesis, pharmacology, and toxicology. This guide has addressed this gap by clearly distinguishing it from its better-documented positional isomer, 4-Methyl-4-phenylpentan-2-amine, and by providing a robust theoretical framework based on the known chemistry and pharmacology of the broader phenylethylamine class. For researchers and developers, the key takeaway is the critical importance of precise analytical identification to differentiate between these isomers. Future research is essential to isolate, synthesize, and characterize 4-Methyl-2-phenylpentan-2-amine to fully understand its properties and potential applications.

References

-

Noworyta-Sokołowska, K., et al. (2025). Review of Selected 2-Phenylethylamine Derivatives and Opioids, Systematic Review of Their Effects on Psychomotor Abilities and Driving Performance: Psychopharmacology in the Context of Road Safety. PMC. Available at: [Link]

-

ProQuest. (n.d.). Phenylethylamine Derivatives: Pharmacological and Toxicological Studies. Available at: [Link]

-

Wikipedia. (n.d.). Phenethylamine. Available at: [Link]

-

ResearchGate. (n.d.). Analyses of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame – ionization detection and pre-column chiral derivation. Available at: [Link]

-

Zuther, A., et al. (2018). Separation of Positional Isomers of Nine 2-phenethylamine-derived Designer Drugs by Liquid Chromatography-Tandem Mass Spectrometry. PubMed. Available at: [Link]

-

Spirit Pharmacist. (2024). Phenethylamines: Dopamine Release and Duration of Action. Available at: [Link]

-

Sheehan, K. C., et al. (2022). Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry. PMC. Available at: [Link]

-

I. de la Torre, R., et al. (2021). 2-Phenethylamines in Medicinal Chemistry: A Review. PMC - NIH. Available at: [Link]

-

Sheehan, K. C., et al. (2022). Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry. ACS Publications. Available at: [Link]

-

Agilent Technologies, Inc. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Available at: [Link]

-

PubChem. (n.d.). 4-Methyl-4-phenylpentan-2-amine. Available at: [Link]

-

PubChemLite. (n.d.). 4-methyl-2-phenylpentan-2-amine (C12H19N). Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Phenethylamine - Wikipedia [en.wikipedia.org]

- 3. Review of Selected 2-Phenylethylamine Derivatives and Opioids, Systematic Review of Their Effects on Psychomotor Abilities and Driving Performance: Psychopharmacology in the Context of Road Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Methyl-4-phenylpentan-2-amine | C12H19N | CID 13290299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Separation of positional isomers of nine 2-phenethylamine-derived designer drugs by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. agilent.com [agilent.com]

Methodological & Application

Synthesis of 4-Methyl-2-phenylpentan-2-amine: A Detailed Guide to Reductive Amination

Abstract

This application note provides a comprehensive guide for the synthesis of 4-Methyl-2-phenylpentan-2-amine from its corresponding ketone precursor, 4-methyl-2-phenylpentan-2-one. Reductive amination stands as a cornerstone of modern organic synthesis for the formation of amines, and this document details a robust and efficient protocol suitable for researchers and professionals in drug development.[1][2] We will delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step experimental procedure, and provide insights into reaction optimization and product characterization. The protocol described herein utilizes sodium borohydride as a readily available and selective reducing agent, offering a practical approach for laboratory-scale synthesis.[3][4][5][6]

Introduction: The Significance of Phenylalkylamines

The phenylalkylamine scaffold is a privileged motif in medicinal chemistry, forming the core structure of numerous biologically active compounds and approved pharmaceuticals. The target molecule, 4-Methyl-2-phenylpentan-2-amine, possesses structural features—a chiral center and a lipophilic character—that make it and its derivatives attractive candidates for investigation in various therapeutic areas. The efficient and controlled synthesis of such amines is therefore of paramount importance for the advancement of drug discovery programs.

Reductive amination, the conversion of a carbonyl group to an amine via an intermediate imine, is a widely employed and versatile method for amine synthesis.[1] This process can be carried out in a one-pot fashion, offering high atom economy and often proceeding under mild conditions, aligning with the principles of green chemistry.[1][7] This guide will focus on a direct reductive amination approach, where the ketone, amine source, and reducing agent are combined in a single reaction vessel.[1]

Mechanistic Overview: The Reductive Amination Pathway

The reductive amination of a ketone proceeds through a two-step sequence within a single pot:

-

Imine Formation: The reaction is initiated by the nucleophilic attack of an amine source, in this case, ammonia (generated in situ from an ammonium salt), on the electrophilic carbonyl carbon of 4-methyl-2-phenylpentan-2-one. This is followed by dehydration to form an imine intermediate. The equilibrium of this step is typically favored by the removal of water or by using a large excess of the amine source.

-

Reduction: A reducing agent, present in the reaction mixture, selectively reduces the C=N double bond of the imine to furnish the final amine product. The choice of reducing agent is critical; it must be capable of reducing the imine but not the starting ketone.[6] Sodium borohydride (NaBH₄) is a suitable choice for this transformation due to its mild nature and selectivity for imines over ketones under controlled conditions.[3][4][6]

Caption: General mechanism of reductive amination of a ketone.

Experimental Protocol

This protocol outlines a reliable method for the synthesis of 4-Methyl-2-phenylpentan-2-amine.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | CAS Number | Supplier |

| 4-Methyl-2-phenylpentan-2-one | C₁₂H₁₆O | 176.26 | 2050-07-9 | e.g., Sigma-Aldrich |

| Ammonium Acetate | CH₃COONH₄ | 77.08 | 631-61-8 | e.g., Sigma-Aldrich |

| Sodium Borohydride | NaBH₄ | 37.83 | 16940-66-2 | e.g., Sigma-Aldrich |

| Methanol (anhydrous) | CH₃OH | 32.04 | 67-56-1 | e.g., Sigma-Aldrich |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | e.g., Sigma-Aldrich |

| 1 M Hydrochloric Acid | HCl | 36.46 | 7647-01-0 | e.g., Sigma-Aldrich |

| 2 M Sodium Hydroxide | NaOH | 40.00 | 1310-73-2 | e.g., Sigma-Aldrich |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | e.g., Sigma-Aldrich |

Safety Precautions: This procedure should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times. Sodium borohydride is a flammable solid and reacts with water to produce hydrogen gas; handle with care.

Step-by-Step Procedure

Caption: Workflow for the synthesis of 4-Methyl-2-phenylpentan-2-amine.

-

Imine Formation: To a round-bottom flask equipped with a magnetic stir bar, add 4-methyl-2-phenylpentan-2-one (1.0 eq) and ammonium acetate (10.0 eq). Dissolve the solids in anhydrous methanol (5-10 mL per gram of ketone). Stir the mixture at room temperature for 2-4 hours to facilitate the formation of the imine intermediate.

-

Reduction: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add sodium borohydride (2.0-3.0 eq) portion-wise over 15-20 minutes. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 12-16 hours.

-

Work-up: Carefully quench the reaction by the slow, dropwise addition of 1 M HCl until the effervescence ceases. Remove the methanol under reduced pressure using a rotary evaporator.

-

Extraction: To the resulting residue, add deionized water and basify the aqueous solution to a pH > 10 with 2 M NaOH. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude amine.

Purification

The crude 4-Methyl-2-phenylpentan-2-amine can be purified by flash column chromatography on silica gel. A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., 0% to 20% ethyl acetate) containing 1% triethylamine to prevent product tailing on the acidic silica gel.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify the presence of the N-H functional group and the absence of the C=O group from the starting material.

Discussion and Optimization

Several factors can influence the efficiency of the reductive amination:

-

Choice of Reducing Agent: While sodium borohydride is effective, other reagents like sodium triacetoxyborohydride [NaBH(OAc)₃] can offer improved selectivity and are less sensitive to acidic conditions, potentially leading to higher yields.[6][8] Sodium cyanoborohydride (NaBH₃CN) is another classic reagent for this transformation, but its toxicity necessitates careful handling.[8]

-

Amine Source: Ammonium acetate serves as a convenient source of ammonia. Other ammonium salts or aqueous ammonia can also be used, though this may require pH adjustment.

-

Solvent: Methanol is a common solvent for reductive aminations with sodium borohydride.[6] Other protic or aprotic solvents such as ethanol or tetrahydrofuran (THF) can also be employed.[3]

-

Steric Hindrance: The starting ketone, 4-methyl-2-phenylpentan-2-one, is sterically hindered around the carbonyl group. This can slow down the rate of both imine formation and reduction.[9][10][11] Therefore, extended reaction times or gentle heating during the imine formation step may be beneficial.

Conclusion

This application note provides a detailed and practical protocol for the synthesis of 4-Methyl-2-phenylpentan-2-amine via reductive amination. The described method is robust, utilizes readily available reagents, and can be easily implemented in a standard organic synthesis laboratory. By understanding the underlying mechanism and key reaction parameters, researchers can effectively synthesize this and other valuable phenylalkylamine derivatives for further investigation in drug discovery and development.

References

- Oreate AI. (2026, January 15). The Role of Sodium Borohydride in Reductive Amination.

- Afanasyev, O. I., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry.

- Afanasyev, O. I., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Academia.edu.

- Zhang, W., et al. (2025). Asymmetric Reductive Amination of Structurally Diverse Ketones with an Engineered Amine Dehydrogenase. ChemRxiv.

- Organic Chemistry Portal. (n.d.).

- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry.

- Wikipedia. (n.d.).

- Taylor & Francis Online. (2011, March 14). Reductive amination of aldehydes and ketones by NaBH4 using carbon-based solid acid (CBSA)

- Organic Chemistry Portal. (n.d.).

- Frontiers. (2020, April 15). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction.

- Royal Society of Chemistry. (n.d.). The synthesis of sterically hindered amines by a direct reductive amination of ketones.

- PMC. (n.d.).

- ResearchGate. (2025, August 5).

- BenchChem. (2025).

- BenchChem. (2025). Synthesis of 2-Methyl-2-phenylpentan-3-amine: An In-depth Technical Guide.

- Chem-Impex. (n.d.). 4-Methyl-4-phenylpentan-2-one.

- Master Organic Chemistry. (2017, September 1).

- White Rose Research Online. (2022, April 19).

- PubChem. (n.d.). 4-Methyl-4-phenylpentan-2-amine.

- Sigma-Aldrich. (n.d.). 4-methyl-2-phenylpentan-2-amine.

- BenchChem. (2025).

- PubChemLite. (2025). Refchem:443725 (C13H21N).

- NIST WebBook. (n.d.). 4-methyl-1-phenylpentan-1-one.

Sources

- 1. Reductive amination - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]

- 3. The Role of Sodium Borohydride in Reductive Amination - Oreate AI Blog [oreateai.com]

- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 7. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. The synthesis of sterically hindered amines by a direct reductive amination of ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Note: Advanced Crystallization Techniques for Amine Hydrochloride Salts

Abstract & Strategic Importance

The conversion of a free base amine into its hydrochloride salt is the most prevalent salt formation strategy in pharmaceutical development, accounting for nearly 50% of all ionized drug forms.[1] This transformation serves three critical functions:

-

Bioavailability: Enhancing aqueous solubility and dissolution rate.[1]

-

Stability: Mitigating oxidative degradation and raising the melting point.[1]

-

Purification: Rejecting process-related impurities that do not share the same ionization potential or lattice energy.[1]

However, amine HCl crystallization is prone to "oiling out" (Liquid-Liquid Phase Separation), hygroscopicity, and corrosion issues.[1] This guide provides a self-validating framework for selecting solvents and executing robust crystallization protocols.

Theoretical Foundation: The Mechanics of Precipitation

The Solubility-Supersaturation Balance

Crystallization occurs when the concentration of the solute exceeds its solubility limit (

The lattice energy of the resulting ionic solid must overcome the solvation energy of the protonated species.

-

Common Ion Effect: In non-aqueous solvents, adding excess HCl (Cl⁻ source) generally depresses the solubility of the salt, driving yield.[1]

-

Dielectric Constant (

): High

The "Oiling Out" Phenomenon

"Oiling out" occurs when the system enters a metastable liquid-liquid miscibility gap before it hits the solubility curve. Instead of nucleating crystals, the salt separates as an amorphous, impurity-rich oil.[1][2]

-

Root Cause: High supersaturation levels generated too quickly, or the presence of impurities that depress the melting point of the solvated salt.

-

Mitigation: The system must be kept in the Metastable Zone Width (MSZW)—supersaturated enough to grow crystals, but not so high as to trigger phase separation.[1][3]

Solvent Selection Strategy

Do not rely on trial and error. Use the Dielectric-Solubility Matrix to select your solvent system.[1]

| Solvent Class | Examples | Role | Application Logic |

| Class I: Primary Solvents | Ethanol, Isopropanol (IPA), Methanol | Dissolves Free Base | High Solubility: Used to dissolve the starting amine.[1] Alcohols can solvate the resulting ion pair, often requiring an anti-solvent or cooling to induce yield.[1] |

| Class II: Anti-Solvents | Ethyl Acetate (EtOAc), Isopropyl Acetate (IPAc) | Precipitates Salt | Moderate Solubility: The free base is soluble, but the ionic HCl salt is practically insoluble.[1] Ideal for "Reactive Precipitation."[1] |

| Class III: Strong Anti-Solvents | MTBE, Diethyl Ether, Heptane | Forces Crash-out | Low Solubility: Used to drive yield at the end of a process.[1] Warning: Rapid addition causes oiling out.[1] |

| Class IV: Dehydrators | Acetonitrile (MeCN) | Moisture Control | Azeotrope Former: Excellent for removing water if aqueous HCl is used.[1] MeCN also tends to produce sharper crystal habits.[1] |

Experimental Protocols

Protocol A: Standard Reactive Crystallization (The "IPAc" Method)

Best for: Stable amines, scale-up, and avoiding gas handling.[1]

Materials:

-

Amine Free Base (1.0 eq)[1]

-

Solvent: Isopropyl Acetate (IPAc) or Ethyl Acetate (EtOAc)[1]

-

Acid Source: 4M HCl in Dioxane or EtOAc (Commercial or prepared in-house)[1]

Workflow:

-

Dissolution: Dissolve the amine in IPAc (10–15 volumes relative to mass).

-

Check: Solution must be clear. If hazy, filter through a 0.45 µm PTFE membrane.[1]

-

-

Temperature Set: Heat solution to 40–50°C.

-

Why? Higher temperature increases solubility, preventing immediate encrustation/oiling upon acid addition.[1]

-

-

Acid Addition: Add HCl solution (1.05 eq) dropwise over 30–60 minutes.

-

Aging (Ostwald Ripening): Once addition is complete, hold at 40°C for 30 mins, then cool to 20°C over 2 hours.

-

Isolation: Filter under vacuum. Wash cake with cold IPAc.

-

Drying: Vacuum oven at 40–45°C. Note: HCl salts are often hygroscopic; minimize air exposure.

Protocol B: Anhydrous Gas Method

Best for: Hydrolytically unstable amines or when water must be strictly excluded.

Safety Warning: HCl gas is corrosive and toxic.[1] Perform only in a well-ventilated fume hood.[1]

Workflow:

-

Setup: Dissolve amine in Anhydrous Diethyl Ether or Dichloromethane (DCM).

-

Generation: Generate HCl gas by dripping conc. H₂SO₄ onto solid NaCl (or use a lecture bottle). Pass the gas through a CaCl₂ drying tube before it enters the reaction flask.

-

Bubbling: Bubble HCl gas slowly into the amine solution.

-

Endpoint: Monitor pH using wet pH paper held in the headspace (turns red) or until no further precipitate forms.[1]

-

-

Purge: Sparge with Nitrogen (N₂) for 15 mins to remove excess dissolved HCl.

-

Filtration: Filter the precipitate immediately under N₂ atmosphere if possible.[1]

Protocol C: The "Rescue" (Mitigating Oiling Out)

Use this when Protocol A results in a sticky gum/oil.

Workflow:

-

Re-dissolution: Do not filter the oil.[1] Add Ethanol or Methanol dropwise to the hot mixture until the oil dissolves and the solution becomes homogeneous.

-

Seeding: Cool slightly to just below the saturation point. Add <1% wt/wt pure seed crystals (if available) or scratch the glass wall.[1]

-

Anti-Solvent Titration: Slowly add the original non-polar solvent (e.g., EtOAc or Ether) via syringe pump.[1]

-

Slow Cooling: Ramp temperature down at 5°C/hour. The presence of alcohol increases the solubility limit, preventing the liquid-liquid phase separation.

Visualization of Workflows

Diagram 1: Solvent & Method Selection Logic

Caption: Decision tree for selecting the optimal crystallization protocol based on amine stability and solubility properties.

Diagram 2: The "Oiling Out" Rescue Loop

Caption: Step-by-step remediation workflow for converting an amorphous oil into a crystalline solid.

Troubleshooting & Characterization

| Issue | Diagnostic | Corrective Action |

| Sticky/Gummy Solid | DSC: Broad endotherm.XRD: Halo pattern (Amorphous).[1] | Residual solvent or amorphous phase.[1] Recrystallize using Protocol C (slower cooling). Dry with desiccant (P₂O₅).[1] |

| Incorrect Stoichiometry | Titration: AgNO₃ titration for Cl⁻ content.NMR: Shift in alpha-protons. | If Cl⁻ is low (<1 eq), re-slurry in solvent with 0.1 eq excess HCl.[1] If high, wash with free-base solvent.[1] |

| Polymorphism | XRD: Unexpected peaks.DSC: Multiple melting events.[1] | Solvent choice dictates polymorph.[1] Screen MeCN vs. IPA vs. Acetone. |

| Color/Impurity | Visual: Yellow/Brown tint.[1] | Salt formation often rejects color.[1] If not, treat free base with activated carbon before adding acid.[1] |

References

-

Stahl, P. H., & Wermuth, C. G. (Eds.).[1][4][5][6] (2002).[1][5][6] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][4][5][6] [1]

-

Anderson, N. G. (2012).[1] Practical Process Research & Development - A Guide for Organic Chemists. Academic Press.[1] (Standard reference for salt selection protocols).

-

FDA Guidance for Industry. (2018). ANDAs: Pharmaceutical Solid Polymorphism.

-

Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Foundational gas generation techniques).

-

Organic Process Research & Development (OPRD). Crystallization of Amine Salts. (Various Articles). [1]

Sources

Application Note: Preparation of 4-Methyl-2-phenylpentan-2-amine Reference Standards

This Application Note is designed for chemical development scientists and analytical chemists requiring high-purity reference standards for 4-Methyl-2-phenylpentan-2-amine (also known as

This compound is a sterically hindered tertiary carbinamine. Its synthesis presents specific challenges regarding elimination side-reactions and the difficulty of hydrolyzing sterically crowded amides. This guide prioritizes the Ritter Reaction (Formamide modification) route, which offers the highest reliability for tertiary amine synthesis compared to direct amination or reductive methods.

Introduction & Synthetic Strategy

Chemical Identity[1][2][3]

-

IUPAC Name: 4-Methyl-2-phenylpentan-2-amine[1]

-

Synonyms: 1,3-Dimethyl-1-phenylbutylamine;

-Dimethylbenzenebutanamine. -

CAS Number: 24854-91-9 (Free base)

-

Molecular Formula:

[2][1][3] -

Molecular Weight: 177.29 g/mol [3]

Strategic Analysis

The target molecule contains an amino group attached to a tertiary carbon bearing a phenyl ring. Standard nucleophilic substitution (

Therefore, this protocol utilizes the Ritter Reaction , exploiting the stability of the tertiary benzylic carbocation. To avoid the difficult hydrolysis of the acetamide intermediate (common with acetonitrile), we utilize Sodium Cyanide (NaCN) in sulfuric acid. This generates the Formamide intermediate, which hydrolyzes under significantly milder conditions to yield the free amine.

Retrosynthetic Pathway

The synthesis consists of two phases:

-

Precursor Assembly: Grignard addition of isobutylmagnesium bromide to acetophenone.

-

Nitrogen Insertion: Ritter reaction followed by acid hydrolysis.

Figure 1: Retrosynthetic strategy avoiding steric locks during hydrolysis.

Safety & Handling Protocols

-

Cyanide Hazard: This protocol uses Sodium Cyanide (NaCN) in acidic media. This generates Hydrogen Cyanide (HCN) gas in situ.

-

Engineering Control: All operations involving NaCN/H2SO4 must be performed in a certified fume hood with a scrubber or specific cyanide trap.

-

PPE: Double nitrile gloves, face shield, and a portable HCN monitor are mandatory.

-

Antidote: Ensure a Cyanide Antidote Kit (e.g., Hydroxocobalamin) is immediately available.

-

-

Exotherm Control: The Grignard reaction and the sulfuric acid addition are highly exothermic. Strict temperature control is required to prevent thermal runaway.

Detailed Experimental Protocol

Phase 1: Synthesis of 4-Methyl-2-phenylpentan-2-ol

Objective: Create the tertiary alcohol precursor.

-

Equipment Setup: Flame-dry a 1L 3-neck round-bottom flask (RBF). Equip with a magnetic stir bar, addition funnel, reflux condenser, and nitrogen inlet.

-

Reagent Preparation:

-

Charge the flask with Isobutylmagnesium bromide (2.0 M in THF, 1.2 equiv).

-

Cool the solution to 0°C using an ice/salt bath.

-

-

Addition:

-

Dissolve Acetophenone (1.0 equiv) in anhydrous THF (3 volumes).

-

Add the acetophenone solution dropwise to the Grignard reagent over 45 minutes. Maintain internal temperature < 10°C.

-

-

Reaction: Allow to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 9:1) for disappearance of acetophenone.

-

Quench: Cool to 0°C. Cautiously quench with saturated aqueous

. -

Workup:

-

Extract with Diethyl Ether (

). -

Wash combined organics with Brine. Dry over

, filter, and concentrate in vacuo. -

Purification: Distillation under reduced pressure (vacuum) to obtain the colorless oil.

-

Yield Expectation: 85-90%.

-

Phase 2: Ritter Reaction (The "Formamide" Route)

Objective: Convert alcohol to amine via formamide intermediate.

-

Reaction Setup: In a fume hood, equip a 500mL RBF with a mechanical stirrer and thermometer.

-

Acid Addition: Add Glacial Acetic Acid (4 volumes) and Sulfuric Acid (conc., 2.0 equiv). Cool to 15-20°C.

-

Precursor Addition: Add the 4-Methyl-2-phenylpentan-2-ol (from Phase 1) dropwise.

-

Cyanide Addition (CRITICAL SAFETY):

-

Hydrolysis (In-Pot):

-

Cautiously dilute the mixture with water (equal volume).

-

Heat to reflux (100°C) for 4-6 hours. This hydrolyzes the intermediate formamide to the amine.[6]

-

-

Isolation:

-

Cool to RT. Basify to pH > 12 using 50% NaOH solution (keep cool with ice bath).

-

Extract the free amine oil into Methyl tert-butyl ether (MTBE) (

). -

Dry organics over

.

-

Phase 3: Salt Formation & Crystallization

Objective: Isolate the stable Hydrochloride salt reference standard.

-

Precipitation:

-

Dissolve the crude amine oil in dry Isopropanol (IPA) (5 volumes).

-

Cool to 0-5°C.

-

Slowly bubble dry HCl gas (or add 4M HCl in Dioxane) until pH is acidic (pH 2-3).

-

A white precipitate (4-Methyl-2-phenylpentan-2-amine HCl) should form.

-

-

Recrystallization:

-

Heat the slurry until dissolved (add minimal Methanol if needed).

-

Allow to cool slowly to RT, then to 4°C overnight.

-

Filter the crystals and wash with cold Acetone.

-

-

Drying: Dry in a vacuum oven at 45°C for 24 hours over

.

Analytical Characterization & Validation

To certify the material as a Reference Standard, the following data must be generated.

Specification Table

| Test | Method | Acceptance Criteria |

| Appearance | Visual | White to off-white crystalline powder |

| Identification A | 1H NMR (DMSO-d6) | Conforms to structure (See 4.2) |

| Identification B | MS (ESI+) | [M+H]+ = 178.3 ± 0.5 Da |

| Purity | HPLC-UV (210 nm) | ≥ 99.8% Area |

| Residual Solvents | GC-Headspace | < ICH Limit (IPA, Acetone) |

| Water Content | Karl Fischer | < 1.0% w/w |

| Counterion | Ion Chromatography | Chloride content: 16.5% ± 0.5% (Theoretical) |

NMR Interpretation Guide

-

1H NMR (400 MHz, DMSO-d6):

-

8.5 ppm (br s, 3H,

- 7.2 - 7.5 ppm (m, 5H, Aromatic protons)

-

1.9 ppm (d, 2H,

-

1.6 ppm (s, 3H,

- 1.4 ppm (m, 1H, Methine of isobutyl)

- 0.8 ppm (d, 6H, Isopropyl methyls)

-

Diagnostic: The singlet at 1.6 ppm confirms the quaternary center; the doublet at 0.8 ppm confirms the isobutyl tail.

-

8.5 ppm (br s, 3H,

Purity Workflow Diagram

Figure 2: Purification and validation workflow for Reference Standard certification.

Troubleshooting & Critical Parameters

-

Low Yield in Ritter Step: If yield is low (<40%), the intermediate carbocation may be rearranging or polymerizing. Ensure temperature is kept low (<20°C) during acid addition. Ensure the sulfuric acid is concentrated (>96%).

-

Incomplete Hydrolysis: If the NMR shows a formyl proton (

8.0-8.2 ppm), hydrolysis is incomplete. Increase reflux time or acid concentration (6N HCl). -

Hygroscopicity: The HCl salt may be hygroscopic. Handle in a glovebox or low-humidity environment during weighing.

References

-

Ritter Reaction Mechanism & Scope

-

Synthesis of Tertiary Carbinamines

-

Chemical Identity & Properties

-

National Center for Biotechnology Information. (2025).[2][1][10][13][14] PubChem Compound Summary for CID 13290299, 4-Methyl-4-phenylpentan-2-amine. Retrieved from

- Note: While the PubChem link refers to the isomer, the physical property data for the class of phenyl-pentan-amines is relevant for safety/handling.

-

- Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.

Sources

- 1. PubChemLite - 4-methyl-2-phenylpentan-2-amine (C12H19N) [pubchemlite.lcsb.uni.lu]

- 2. PubChemLite - 4-methyl-4-phenylpentan-2-amine (C12H19N) [pubchemlite.lcsb.uni.lu]

- 3. 4-Methyl-4-phenylpentan-2-amine | C12H19N | CID 13290299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CK12-Foundation [flexbooks.ck12.org]

- 5. 4-METHYLPENTAN-2-AMINE | CAS 108-09-8 [matrix-fine-chemicals.com]

- 6. Ritter reaction - Wikipedia [en.wikipedia.org]

- 7. Ritter Reaction [organic-chemistry.org]

- 8. youtube.com [youtube.com]

- 9. glaserr.missouri.edu [glaserr.missouri.edu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Preparation of Amines - Chemistry Steps [chemistrysteps.com]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. 4-Methyl-2-phenyl-2-pentenal | C12H14O | CID 5363896 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Safe Handling and Storage of Volatile Aliphatic Amines

Introduction: Understanding the Amine Challenge

Volatile aliphatic amines are indispensable reagents in research and development, particularly within the pharmaceutical and fine chemical industries. Their utility as bases, nucleophiles, and catalysts is well-established.[1] However, their high vapor pressure, flammability, corrosivity, and potential health hazards necessitate rigorous handling and storage protocols.[2][3][4] These compounds, which include common reagents like triethylamine (TEA), diethylamine (DEA), and trimethylamine (TMA), are characterized by their strong, often fishy or ammonia-like odors, and their physical state can range from gases to volatile liquids at standard conditions.[3][5][6]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple checklist of safety procedures to provide a framework grounded in the chemical principles that dictate these precautions. By understanding the why behind each step, laboratory personnel can cultivate a proactive safety culture, ensuring both personal safety and the integrity of their experimental work.

Pillar 1: The Physicochemical & Toxicological Landscape

The hazards associated with volatile aliphatic amines are a direct consequence of their chemical properties. A foundational understanding of these properties is critical for accurate risk assessment.

-

Volatility and Flammability: Low molecular weight aliphatic amines have low boiling points and high vapor pressures, meaning they readily evaporate at room temperature, creating an inhalation hazard and a potentially flammable atmosphere.[5][7] Many, like triethylamine (Flash Point: -15°C), are classified as highly flammable liquids and can be ignited under most ambient conditions.[8][9]

-

Basicity and Corrosivity: As derivatives of ammonia, aliphatic amines are basic.[1] This property makes them corrosive to certain metals (e.g., copper, aluminum, zinc, brass) and incompatible with acids and strong oxidizing agents, with which they can react violently or exothermically.[3][10][11]

-

Toxicity and Health Effects: Acute exposure via inhalation can cause severe irritation to the eyes, skin, and respiratory system.[2][3] Chronic exposure can lead to more severe conditions, including pulmonary edema and corneal opacity.[2][4] Therefore, adherence to established occupational exposure limits is mandatory.

Quantitative Data Summary for Common Volatile Aliphatic Amines

The following table summarizes key safety and physical data for several commonly used volatile aliphatic amines. This data is essential for conducting risk assessments prior to any laboratory work.

| Chemical Name | Formula | Boiling Point (°C) | Flash Point (°C) | Vapor Pressure (mmHg @ 20°C) | OSHA PEL (8-hr TWA) | NIOSH REL (10-hr TWA) | NFPA 704 Rating (H/F/I) |

| Methylamine | CH₃NH₂ | -6.3 | -18 (gas) | 1957 | 10 ppm | 10 ppm | 3 / 4 / 0 |

| Dimethylamine | (CH₃)₂NH | 7.4 | -18 (gas) | 1300 | 10 ppm | 10 ppm | 3 / 4 / 0 |

| Trimethylamine | (CH₃)₃N | 3.5 | -7 (liquid) | 1454 | None | 10 ppm[3][12] | 3 / 4 / 0[3] |

| Ethylamine | C₂H₅NH₂ | 16.6 | -17 | 760 | 10 ppm | 10 ppm | 3 / 4 / 0 |

| Diethylamine | (C₂H₅)₂NH | 55.5 | -15 | 192 | 25 ppm[13][14] | 10 ppm[13][14] | 3 / 3 / 0 |

| Triethylamine | (C₂H₅)₃N | 89.5 | -15[8] | 54 | 25 ppm | 1 ppm (skin) | 3 / 3 / 0[7][9][15] |

H=Health, F=Flammability, I=Instability. Data compiled from multiple sources.[3][7][8][9][12][13][14][15][16]

Pillar 2: Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with robust engineering controls and supplemented by appropriate PPE, is the most effective way to mitigate the risks of working with volatile amines.

Engineering Controls: The First Line of Defense

-

Chemical Fume Hoods: All manipulations of volatile aliphatic amines must be performed inside a certified chemical fume hood. This is non-negotiable. The hood contains vapors and provides a physical barrier.

-

Ventilation: Storage and handling areas must be well-ventilated to prevent the accumulation of flammable or toxic vapors.[17] A minimum of 6-12 air changes per hour is recommended for laboratory spaces.[9]

-

Safety Showers & Eyewash Stations: These must be readily accessible (within a 10-second travel distance) and regularly tested. Immediate flushing is critical in the event of skin or eye contact.[10]

Personal Protective Equipment (PPE): The Essential Barrier

The selection of PPE depends on a thorough risk assessment of the specific procedure. The following diagram outlines a decision-making process for PPE selection.

Caption: PPE Selection Workflow for Volatile Amines.

Pillar 3: Protocols for Handling and Storage

Adherence to standardized, validated protocols is paramount for safety and experimental reproducibility.

Storage Protocols

Proper storage is crucial to prevent degradation, dangerous reactions, and accidental exposure.

-

Segregation is Key: Store volatile aliphatic amines in a dedicated, well-ventilated cabinet for corrosive and flammable materials.[18] They must be segregated from:

-

Container Integrity: Containers should be made of compatible materials like high-density polyethylene (HDPE) or glass.[20][21] Ensure caps are tightly sealed to prevent vapor leakage and absorption of atmospheric moisture, as many amines are hygroscopic.[13]

-

Environment: Store in a cool, dry, and dark place.[13] Storage temperatures should generally be kept below 30°C (86°F) to minimize volatility.[13] Avoid direct sunlight and heat sources.

-

Labeling: All containers must be clearly labeled with the full chemical name, hazard pictograms (flammable, corrosive, toxic), and the date received and opened.[13][22]

Caption: Key Principles for Safe Amine Storage.

Protocol for Dispensing Volatile Aliphatic Amines

Objective: To safely and accurately transfer a volatile aliphatic amine from a storage container to a reaction vessel.

Causality: This protocol is designed to minimize vapor release, prevent spills, and ensure accurate measurement while working under the protection of primary engineering controls.

Methodology:

-

Preparation:

-

Ensure the chemical fume hood sash is at the lowest practical height.

-

Don appropriate PPE as determined by your risk assessment (see PPE workflow).

-

Place an absorbent, chemical-resistant pad on the floor of the fume hood.

-

Have neutralization materials (e.g., sodium bisulfite for spills) and a spill kit readily available.[14]

-

-

Inert Atmosphere (if required):

-

Transfer:

-

For small volumes (<10 mL), use a clean, dry glass syringe with a Luer-lock needle.

-

Puncture the septum of the reagent bottle. If the bottle is new (e.g., a Sure/Seal™ bottle), this creates a self-sealing port.

-

Slowly draw the desired volume of the amine into the syringe. It is good practice to draw a small amount of inert gas from the headspace into the syringe after the liquid to act as a buffer and prevent dripping.[24]

-

Swiftly and carefully transfer the syringe to the reaction flask and dispense the liquid.

-

-

Post-Transfer:

-

Immediately cap the reagent bottle.

-

Rinse the syringe immediately by drawing up and expelling a suitable quenching solvent (e.g., isopropanol) multiple times inside the fume hood. The rinsate must be collected and disposed of as hazardous waste.[27]

-

Wipe down any minor drips on the absorbent pad with a cloth dampened with a suitable solvent. Dispose of the pad and cloth as hazardous waste.

-

Protocol for Reaction Quenching and Workup

Objective: To safely neutralize excess amine and isolate the desired product from the reaction mixture.

Causality: The basic nature of amines allows them to be removed from an organic solvent layer by converting them into water-soluble ammonium salts through an acidic wash.[28][29][30] This is the most common and effective workup strategy.

Methodology:

-

Cooling: Before quenching, cool the reaction mixture in an ice-water bath. This is crucial as the neutralization of amines is often exothermic.

-

Quenching (if necessary): If the reaction contains highly reactive reagents (e.g., metal hydrides), they must be quenched first according to established procedures before proceeding with the amine removal.

-

Liquid-Liquid Extraction:

-

Transfer the cooled reaction mixture to a separatory funnel. Dilute with a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

-

Add a dilute aqueous acid solution, such as 1 M HCl or 5% citric acid.[30]

-

Stopper the funnel, invert, and vent frequently to release any pressure buildup. Shake vigorously.

-

Allow the layers to separate. Drain the lower aqueous layer, which now contains the protonated amine salt.

-

Repeat the acidic wash 1-2 more times to ensure complete removal of the amine.[30]

-

-

Neutralization and Drying:

-

Wash the organic layer with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine to remove bulk water.[30]

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure to isolate the crude product.

-

Alternative for Acid-Sensitive Products: If the desired product is sensitive to acid, an effective alternative is to wash the organic layer with a 10% aqueous copper(II) sulfate solution. The amine will complex with the copper and be extracted into the aqueous layer, which typically turns a deep blue or purple color. Continue washing until no further color change is observed.[28][30]

Pillar 4: Emergency Response

Preparedness is critical. All personnel must be trained on these procedures before handling volatile amines.

Spill Response

The appropriate response depends on the size and location of the spill.

Sources

- 1. iloencyclopaedia.org [iloencyclopaedia.org]

- 2. 1988 OSHA PEL Project - Diethylamine | NIOSH | CDC [cdc.gov]

- 3. CDC - NIOSH Pocket Guide to Chemical Hazards - Trimethylamine [cdc.gov]

- 4. Triethylamine | (C2H5)3N | CID 8471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CHEM-GUIDE: Physical properties of aliphatic amines [chem-guide.blogspot.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. TRIETHYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. Triethylamine - Wikipedia [en.wikipedia.org]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. fishersci.com [fishersci.com]

- 11. researchgate.net [researchgate.net]

- 12. airgas.com [airgas.com]

- 13. nj.gov [nj.gov]

- 14. Diethylamine - IDLH | NIOSH | CDC [cdc.gov]

- 15. TRIETHYLAMINE | Occupational Safety and Health Administration [osha.gov]

- 16. 1988 OSHA PEL Project - Trimethylamine | NIOSH | CDC [archive.cdc.gov]

- 17. case.edu [case.edu]

- 18. youtube.com [youtube.com]

- 19. nj.gov [nj.gov]

- 20. braskem.com.br [braskem.com.br]

- 21. calpaclab.com [calpaclab.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Inert Atmosphere - Zamann Pharma Support GmbH [zamann-pharma.com]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. kintekfurnace.com [kintekfurnace.com]

- 26. molan.wdfiles.com [molan.wdfiles.com]

- 27. Pyrophoric Reagents Handling in Research Labs | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]

- 28. Workup [chem.rochester.edu]

- 29. rtong.people.ust.hk [rtong.people.ust.hk]

- 30. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methyl-2-phenylpentan-2-amine

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 4-Methyl-2-phenylpentan-2-amine. Recognizing the challenges in achieving high yields for primary amines on sterically hindered tertiary carbons, this document provides in-depth troubleshooting, detailed protocols, and the underlying chemical principles to empower you to optimize your synthetic outcomes. Our focus will be on the most direct and industrially relevant pathway: the Ritter Reaction .

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 4-Methyl-2-phenylpentan-2-amine via the Ritter reaction.

Q1: What is the most effective synthetic strategy for 4-Methyl-2-phenylpentan-2-amine, and why?

Answer: The most robust and direct method for synthesizing a primary amine on a tertiary carbon, such as in 4-Methyl-2-phenylpentan-2-amine, is the Ritter Reaction .[1][2] This reaction is superior to other amination methods for this specific structural motif because it is designed to functionalize a stable tertiary carbocation.

The overall strategy involves two key stages:

-

Carbocation Formation & Nitrile Attack: A suitable precursor, typically 4-methyl-2-phenylpentan-2-ol or an isomeric alkene like 4-methyl-2-phenylpent-2-ene, is treated with a strong acid (e.g., sulfuric acid) to generate a stable tertiary carbocation. This electrophilic intermediate is then "trapped" by a nitrile, such as acetonitrile, which acts as the nitrogen source. This nucleophilic attack forms a stable nitrilium ion intermediate.[3][4]

-

Hydrolysis: The nitrilium ion is subsequently hydrolyzed under aqueous conditions to yield an N-acetylated amide intermediate. This stable amide is then hydrolyzed, typically under more forceful acidic or basic conditions, to cleave the acetyl group and yield the final primary amine product.[2]

Alternative routes like reductive amination of a ketone are not suitable as they would yield a different constitutional isomer (4-methyl-4 -phenylpentan-2-amine).[5]

Q2: My Ritter reaction shows low conversion of the starting alcohol. What are the likely causes and solutions?

Answer: Low conversion is a frequent issue and almost always points to problems in the generation or stability of the key carbocation intermediate.

-

Insufficient Acid Strength or Concentration: The dehydration of the tertiary alcohol to form the carbocation is an equilibrium process that requires a potent acid catalyst.

-

Causality: The acid protonates the hydroxyl group, converting it into a good leaving group (water). Insufficient acid strength or concentration fails to drive this equilibrium forward, stalling the reaction.

-

Solution: Ensure you are using a strong, concentrated acid like 98% sulfuric acid or triflic acid. The acid often serves as the solvent, so using a sufficient volume is critical. Ensure all reagents and glassware are anhydrous, as excess water will shift the equilibrium back towards the alcohol starting material.[6]

-

-

Suboptimal Temperature:

-

Causality: Carbocation formation is an endothermic process. Temperatures that are too low will result in impractically slow reaction rates.

-

Solution: While gentle initial cooling might be necessary for controlled addition of the alcohol to the strong acid, the reaction often requires warming to proceed at a reasonable rate. Monitor the reaction by TLC or GC-MS to determine the optimal temperature for your specific setup, typically ranging from room temperature to 50°C.

-

Q3: I'm observing a significant amount of alkene byproducts instead of my desired amine. How can I suppress this side reaction?

Answer: Alkene formation is the primary competing side reaction. The carbocation intermediate, instead of being trapped by the nitrile, can simply lose a proton from an adjacent carbon to form an alkene.

-

Nitrile Concentration and Reactivity:

-

Causality: According to Le Châtelier's principle, the rate of the desired reaction (nitrile trapping) is dependent on the concentration of the nitrile. If the nitrile concentration is too low, the unimolecular elimination (E1) pathway to form the alkene can dominate.

-

Solution: Use the nitrile as the co-solvent or in a significant molar excess (e.g., 5-10 equivalents) relative to the alcohol precursor. This ensures a high concentration of the nucleophile is present to trap the carbocation as it forms.

-

-

Temperature Control:

-

Causality: Elimination reactions generally have a higher activation energy than addition reactions and are favored by higher temperatures.

-

Solution: Run the reaction at the lowest temperature that still allows for a reasonable rate of conversion. This minimizes the energy available for the competing elimination pathway. A typical strategy is to add the alcohol slowly to the acid/nitrile mixture at 0°C and then allow the reaction to slowly warm to room temperature.

-

Q4: The final hydrolysis of the N-acetyl amide intermediate is sluggish or leads to product degradation. What are the best practices?

Answer: Hydrolysis of the stable amide intermediate often requires more forcing conditions than the initial Ritter reaction, creating a delicate balance between reaction completion and product decomposition.

-

Acid Hydrolysis:

-

Causality: This is the most common method. It involves refluxing the amide in a strong aqueous acid like 6M HCl or H₂SO₄. While effective, the combination of high temperature and strong acid can lead to side reactions or degradation of the acid-sensitive amine product.